3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone

Medicinal Chemistry Cardiotonic Agents Synthetic Methodology

Sourcing the correct regioisomer for amrinone synthesis can be challenging. 3-Nitro-5-(4-pyridinyl)-2(1H)-pyridinone is the validated, non-fungible precursor defined in patent and academic literature for this route. Substituting generic isomers fails to yield the target molecule. • Direct precursor to amrinone (CAS 60719-84-8) via catalytic hydrogenation. • Versatile building block for 3-substituted SAR libraries via nitro group transformation. • Critical reference standard for amrinone process impurity monitoring.

Molecular Formula C10H7N3O3
Molecular Weight 217.18 g/mol
Cat. No. B8290424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone
Molecular FormulaC10H7N3O3
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CNC(=O)C(=C2)[N+](=O)[O-]
InChIInChI=1S/C10H7N3O3/c14-10-9(13(15)16)5-8(6-12-10)7-1-3-11-4-2-7/h1-6H,(H,12,14)
InChIKeyWWRSYASATWQNKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-5-(4-pyridinyl)-2(1H)-pyridinone: Key Nitro-Pyridinone Intermediate


3-Nitro-5-(4-pyridinyl)-2(1H)-pyridinone (CAS: Not Applicable, Molecular Formula: C10H7N3O3) is a heterocyclic compound belonging to the pyridinone class, specifically characterized by a bipyridine core where one pyridine ring is oxidized to a 2(1H)-pyridinone (lactam) system and substituted with a nitro group at the 3-position [1]. This compound is not a final active pharmaceutical ingredient but is primarily recognized as a key intermediate in the synthesis of the cardiotonic agent amrinone (3-amino-5-(4-pyridinyl)-2(1H)-pyridinone) [2]. Its structural architecture positions it as a versatile building block for generating a series of 3-substituted pyridinone derivatives [1].

1
Nitro intermediate precursor for phosphodiesterase inhibitor research synthesis
Validated in patent and academic amrinone routes
2
Enables catalytic hydrogenation to 3-amino analog (amrinone)
Direct reduction pathway to bioactive species
3
Versatile 3-nitro handle for derivatization and SAR studies
Supports alkylation and functional group interconversion

Why 3-Nitro-5-(4-pyridinyl)-2(1H)-pyridinone Is Irreplaceable


The procurement value of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone is contingent upon its specific and quantifiable role as a synthetic intermediate. Unlike its 3-amino analog (amrinone), which is a bioactive phosphodiesterase inhibitor, this nitro compound is an essential, non-fungible precursor in a defined synthetic route [1]. Substituting it with a generic pyridinone or a related nitro-pyridinone (e.g., a 5- or 6-substituted isomer) would fail to yield the correct regioisomer required for the subsequent reduction to amrinone or for other derivatizations that rely on the specific 3-nitro substitution pattern [2]. Its differentiation is not based on direct biological activity but on its precise and verifiable chemical utility within a validated synthetic pathway.

3-Amino analog (amrinone) is not a synthetic intermediate
The final active PDE inhibitor cannot be further functionalized at the 3-position; using it blocks downstream derivatization.
Regioisomeric nitro derivatives may lead to incorrect product
5- or 6-substituted nitro-pyridinones do not match the required 3-nitro substitution pattern for amrinone synthesis.
Non-nitrated parent compound lacks essential functional handle
5-(4-pyridinyl)-2(1H)-pyridinone cannot undergo the critical nitro-to-amine reduction step.

Quantitative Differentiation Evidence for 3-Nitro-5-(4-pyridinyl)-2(1H)-pyridinone


Amrinone Precursor Role vs. 3-Amino Derivative

The primary differentiation of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone is its established role as a direct precursor to the cardiotonic agent amrinone (3-amino-5-(4-pyridinyl)-2(1H)-pyridinone). In the patented synthesis, this nitro compound is the substrate for a catalytic hydrogenation step, quantitatively demonstrating its specific and necessary function in the production of the bioactive amino analog [1]. This contrasts with the 3-amino compound, which is the final active product and cannot serve as an intermediate for further derivatization at the 3-position without de novo synthesis.

Synthetic pathway role
Class-level
Precursor to 3-amino derivative via reduction; active product cannot serve as intermediate for further 3-functionalization.
Enables downstream derivatization research.
Qualitative functional distinction based on patent literature.
Medicinal Chemistry Cardiotonic Agents Synthetic Methodology

Nitration Route from 5-(4-pyridinyl)-2(1H)-pyridinone

The synthesis of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone from 5-(4-pyridinyl)-2(1H)-pyridinone (VIII) is achieved via nitration with concentrated HNO3 in concentrated H2SO4 at 80°C [1]. This is a specific and well-defined chemical transformation that differentiates the nitro compound from the non-nitrated parent compound (VIII). The parent compound, while also an intermediate, lacks the nitro group necessary for the subsequent reduction to the amino derivative. The quantitative yield for this nitration step has been reported as 56 g from an 80 g portion of the starting material, representing a 70% yield [2].

Synthetic yield
Head-to-head
70% yield (56 g from 80 g) via nitration with conc. HNO3/H2SO4 at 80°C.
Supports scalable synthesis planning.
Yield reported in patent procedure; confirm under local conditions.
Organic Synthesis Process Chemistry Reaction Optimization

Precursor in Alternative Amrinone Synthesis

An alternative synthesis of amrinone reported in the literature confirms the central role of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone as an intermediate. The procedure involves the nitration of 5-(4-pyridinyl)-2(1H)-pyridinone to yield the nitro compound, which is then reduced to afford amrinone [1]. This validates the compound's utility across different synthetic strategies and underscores its specific, non-redundant function as a precursor to the 3-amino derivative. This contrasts with other potential intermediates (e.g., bromo or azido derivatives) which were also explored but are less direct for the final reduction to the amine [1].

Route preference
Class-level
Preferred over 3-bromo or 3-azido intermediates for direct reduction to amrinone.
Direct reduction route supports efficient synthesis.
Class-level literature comparison; may vary with specific derivatization goals.
Synthetic Chemistry Cardiotonic Agent Alternative Synthesis

Purity Specification for Research-Grade Material

For procurement purposes, the typical purity specification for commercially available 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone is reported as 95% [1]. This quantitative data point is essential for assessing its suitability for use as a building block or intermediate, as it directly impacts the yield and purity of downstream products. While purity specifications can vary by vendor, this provides a baseline for comparison and quality expectation.

Purity specification
Data to verify
Reported typical purity: 95%.
Baseline quality reference for procurement evaluation.
Supplier data; verify with lot-specific COA.
Quality Control Analytical Chemistry Chemical Procurement

Primary Applications of 3-Nitro-5-(4-pyridinyl)-2(1H)-pyridinone


Amrinone and Related Cardiotonic Synthesis

This is the primary and most well-documented application. The nitro compound is the direct precursor to amrinone via catalytic hydrogenation [1]. This route is validated by both patent literature [2] and independent academic synthesis reports [3]. Procurement of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone is therefore a strategic choice for any laboratory or production facility engaged in the synthesis of amrinone or its structural analogs.

Development of Novel 3-Substituted Pyridinone Derivatives

The 3-nitro group on the pyridinone ring serves as a versatile functional handle. While its most common use is reduction to an amine, the nitro group can also be transformed into other functional groups (e.g., diazonium salts, which can then be replaced with halogens, hydroxyl groups, or used in coupling reactions). This makes 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone a valuable building block for exploring structure-activity relationships (SAR) in medicinal chemistry programs targeting cardiotonic or other biological activities [2].

Preparation of 1-Substituted 3-Amino Analogs

The patent literature explicitly describes the alkylation of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone to yield 1-R'-3-nitro derivatives, which upon reduction give 1-R'-3-amino analogs [2]. This demonstrates the nitro compound's utility in accessing a broader chemical space of N-substituted pyridinones, which may have different pharmacological or physicochemical properties compared to the parent amrinone. This application is supported by the synthetic methodology outlined in the original patent [2].

Reference Standard for Analytical Methods

Given its role as an intermediate in the synthesis of the pharmaceutical amrinone, 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone can be a critical impurity marker or reference standard. Its procurement at a defined purity (e.g., 95%) is essential for developing and validating analytical methods (e.g., HPLC, LC-MS) to monitor the amrinone manufacturing process or to assess the purity of the final drug substance [4].

Application
Selection Property
Validation Focus
Phosphodiesterase inhibitor synthesis research
Nitro-to-amine reduction pathway
Regiochemical identity confirmation
Novel 3-substituted pyridinone derivatization
Versatile 3-nitro functional handle
Derivatization efficiency and scope review
N-substituted analog synthesis
N-alkylation then reduction route
Product regioisomer verification
Research impurity marker / analytical standard
Defined purity specification context
HPLC/LC-MS method development for synthesis monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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